2-(pyridin-3-yl)but-3-yn-2-ol
Description
Significance and Research Context of Pyridine-Substituted Propargylic Alcohols
Pyridine-substituted propargylic alcohols are a class of organic compounds that have garnered considerable attention in the field of organic synthesis. The pyridine (B92270) moiety, a six-membered aromatic heterocycle containing a nitrogen atom, is a common structural motif in a vast array of natural products and pharmaceutical agents. researchgate.netopenmedicinalchemistryjournal.com Its presence can influence the biological activity and physicochemical properties of a molecule.
The propargyl alcohol group, characterized by a hydroxyl group attached to a carbon atom adjacent to a carbon-carbon triple bond, is a highly versatile functional group. It can participate in a wide range of chemical transformations, including nucleophilic additions, cycloadditions, and metal-catalyzed coupling reactions. researchgate.net The combination of a pyridine ring and a propargylic alcohol within the same molecule creates a powerful synthetic intermediate.
These compounds are particularly valued as precursors for the synthesis of complex heterocyclic systems. researchgate.net The nitrogen atom of the pyridine ring can act as an internal nucleophile, facilitating cyclization reactions to form fused ring systems such as indolizines, which are of interest in medicinal chemistry. Furthermore, the alkyne and alcohol functionalities can be independently or concertedly manipulated to introduce additional complexity and build diverse molecular scaffolds.
Overview of Key Research Areas Pertaining to 2-(pyridin-3-yl)but-3-yn-2-ol
Research involving This compound has primarily focused on its utility as a synthetic intermediate. Its synthesis and subsequent transformations are key areas of investigation, highlighting its role in the construction of more elaborate molecules.
One of the principal methods for the synthesis of this compound is the Sonogashira cross-coupling reaction. researchgate.net This palladium- and copper-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds between sp²-hybridized carbons (from an aryl or vinyl halide) and sp-hybridized carbons (from a terminal alkyne). The synthesis of This compound via this method involves the coupling of a 3-halopyridine with 2-methyl-3-butyn-2-ol . researchgate.net
Beyond its synthesis, a significant area of research interest lies in the enzymatic kinetic resolution of This compound and its isomers. researchgate.net The development of stereoselective enzymatic methods to resolve the racemic mixture of this chiral alcohol is crucial for accessing enantiomerically pure forms of the compound. Such enantiopure building blocks are highly sought after in the pharmaceutical industry, where the stereochemistry of a molecule can have a profound impact on its biological activity.
The table below summarizes the key reactants and conditions for a reported synthesis of This compound . researchgate.net
Table 1: Synthesis of this compound via Sonogashira Coupling
| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Reaction Time | Yield | Reference |
|---|
Furthermore, the structural properties of This compound have been elucidated through X-ray crystallography. These studies provide precise information about its three-dimensional structure, including bond lengths and angles, which is fundamental to understanding its reactivity and interactions. researchgate.net
Table 2: Crystallographic Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/c | researchgate.net |
| a (Å) | 5.901(2) | researchgate.net |
| b (Å) | 13.380(4) | researchgate.net |
| c (Å) | 11.537(3) | researchgate.net |
| β (°) | 95.760(5) | researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
2-pyridin-3-ylbut-3-yn-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-3-9(2,11)8-5-4-6-10-7-8/h1,4-7,11H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHZFQZVLPIWSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)(C1=CN=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Pyridin 3 Yl but 3 Yn 2 Ol and Its Analogs
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis provides the most robust and versatile routes for the construction of the core structure of 2-(pyridin-3-yl)but-3-yn-2-ol. These methods primarily focus on the formation of the key carbon-carbon bond between the pyridine (B92270) ring and the alkyne.
The Sonogashira reaction is a cornerstone in synthetic organic chemistry for forging C(sp)-C(sp2) bonds, and it is ideally suited for synthesizing this compound. mdpi.comrsc.org This reaction typically involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. mdpi.comsci-hub.se
For the synthesis of the target compound, the reaction couples a 3-halopyridine (e.g., 3-bromopyridine (B30812) or 3-iodopyridine) with 2-methyl-3-butyn-2-ol. The standard catalytic system employs a palladium source like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), along with a copper(I) salt, typically copper(I) iodide (CuI). sci-hub.sescispace.com The amine, often a tertiary amine like triethylamine (B128534) or piperidine, serves as both the base and, in some cases, the solvent. scispace.com
A representative reaction is the coupling of 1-bromonaphthalene (B1665260) with 2-methyl-but-3-yn-2-ol, which yields the analogous product 2-Methyl-4-(naphth-1-yl)but-3-yn-2-ol, demonstrating the reaction's applicability. researchgate.net Challenges such as the undesirable homocoupling of the terminal alkyne can be mitigated through the development of copper-free Sonogashira protocols, which often utilize highly active palladium catalysts or specific ligands to facilitate the catalytic cycle. rsc.orgacs.org
Table 1: Representative Conditions for Sonogashira Coupling
| Aryl Halide | Alkyne | Catalyst System | Solvent/Base | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| 3-Iodopyridine | 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₂Cl₂, CuI | Triethylamine | Room Temp to 80 °C | High | sci-hub.se |
| 3-Bromopyridine | 2-Methyl-3-butyn-2-ol | [DTBNpP]Pd(crotyl)Cl | DMSO, 2,2,6,6-tetramethylpiperidine | Room Temp | Good to High | acs.org |
| 1-Bromonaphthalene | 2-Methyl-3-butyn-2-ol | (NHC)PdI₂(pyridine) | Not specified | Not specified | Not specified | researchgate.net |
Palladium-catalyzed hydrocarboxylation offers a method to functionalize the alkyne moiety of pre-formed this compound. This reaction involves the addition of a carboxyl group and a hydrogen atom across the carbon-carbon triple bond. Research on the isomeric compound, 1-phenyl-2-(pyridin-4-yl)but-3-yn-2-ol, demonstrates a highly regio- and stereo-selective syn-hydrocarboxylation. nih.govrsc.org
In a key study, various palladium catalysts and ligands were screened. nih.govresearchgate.net The reaction of the propargylic alcohol with carbon monoxide (CO) in the presence of an alcohol like methanol (B129727) (MeOH) led to the formation of a 3-hydroxy-2(E)-alkenoate. rsc.orgresearchgate.net The hydroxyl group of the substrate was found to play a crucial role in directing the unprecedented regioselectivity of the reaction. nih.govresearchgate.net The optimal conditions were identified as using a palladium trifluoroacetate (B77799) (Pd(TFA)₂) catalyst with a bulky phosphine (B1218219) ligand such as DPEphos in an etheral solvent at elevated temperatures. nih.gov
Table 2: Optimization of Palladium-Catalyzed Hydrocarboxylation of a 2-(Pyridin-4-yl)but-3-yn-2-ol Analog
| Palladium Source | Ligand | Solvent | Temperature (°C) | Yield of (E)-2a (%) | Reference |
|---|---|---|---|---|---|
| [PdCl(π-allyl)]₂ | DPEphos | Toluene | 80 | 66 | nih.govrsc.org |
| Pd(PPh₃)₂Cl₂ | DPEphos | Toluene | 80 | 0 | nih.gov |
| Pd(TFA)₂ | DPEphos | Toluene | 80 | 82 | nih.govresearchgate.net |
| Pd(OAc)₂ | DPEphos | Toluene | 80 | 70 | nih.gov |
| Pd(TFA)₂ | Xantphos | Toluene | 80 | 75 | nih.gov |
| Pd(TFA)₂ | DPEphos | Dioxane | 100 | 85 | nih.gov |
Data derived from studies on 1-phenyl-2-(pyridin-4-yl)but-3-yn-2-ol. nih.govresearchgate.net
Biocatalytic Approaches and Enantioselective Synthesis
Biocatalysis presents a powerful and green alternative for producing enantiomerically pure this compound. These methods leverage the high selectivity of enzymes to resolve racemic mixtures or perform asymmetric synthesis.
The kinetic resolution of racemic 2-(pyridin-x-yl)but-3-yn-2-ols, including the 3-pyridyl isomer, has been successfully achieved using hydrolases. researchgate.net In this process, an enzyme selectively catalyzes the acylation or hydrolysis of one enantiomer of the racemic alcohol, allowing for the separation of the fast-reacting enantiomer (as an ester) from the slow-reacting enantiomer (as an alcohol). researchgate.netrsc.org
A study utilizing a toolbox of recombinant carboxyl esterases demonstrated excellent enantioselectivities (E-values) for the resolution of acetates of 2-(pyridin-x-yl)but-3-yn-2-ols. researchgate.net For the 3-pyridyl isomer specifically, esterases from Bacillus subtilis (BS2 mutants) and Paenibacillus barcinonensis (EstA mutants) were particularly effective. researchgate.net Lipases, such as Lipase A from Candida antarctica (CAL-A), are also well-known for their ability to resolve tertiary propargylic alcohols, although they can be limited by low activity. researchgate.netdiva-portal.org
Table 3: Enzymatic Kinetic Resolution of 2-(pyridin-3-yl)but-3-yn-2-yl acetate (B1210297)
| Enzyme | Reaction Type | Enantioselectivity (E-value) | Resulting Enantiomer | Reference |
|---|---|---|---|---|
| EstBP7-AGA (Mutant) | Hydrolysis | >100 | (S)-alcohol | researchgate.net |
| BS2-Gly105Ala (Mutant) | Hydrolysis | High | (S)-alcohol | researchgate.netoup.com |
| Candida antarctica Lipase A (CAL-A) | Transesterification | Moderate to High | (R)-ester | researchgate.net |
To overcome the limitations of wild-type enzymes, such as low activity or insufficient enantioselectivity towards sterically hindered tertiary alcohols, protein engineering has emerged as a critical tool. nih.govacs.org By using techniques like directed evolution and rational design, enzyme variants can be created with significantly enhanced properties. nih.govmdpi.com
For instance, an esterase from Bacillus subtilis (BS2) initially showed low enantioselectivity for tertiary alcohol esters. oup.com Guided by computer modeling, a single mutation (Gly105Ala) led to a substantial increase in the E-value. oup.com Similarly, mutants of an esterase from Paenibacillus barcinonensis (EstA) were developed that showed excellent enantioselectivity (E > 100) towards pyridyl-containing tertiary alcohols. researchgate.net Rational design has also been applied to Lipase B from Candida antarctica (CAL-B). By aligning its sequence with a highly selective homologous enzyme and swapping a key region in the binding pocket, a mutant was created with a 40- to 50-fold improvement in enantioselectivity for resolving (±)-but-3-yn-2-ol. frontiersin.orgnih.gov These engineered biocatalysts are crucial for accessing tertiary alcohols like this compound with very high enantiomeric purity. oup.com
Novel Catalyst Systems and Reaction Conditions
Research continues to yield novel catalysts and reaction conditions that offer improved efficiency, sustainability, or new reaction pathways for the synthesis of propargylic alcohols and their derivatives. Silver-catalyzed reactions, for example, can activate the C-H bond of terminal alkynes, providing an alternative to Sonogashira coupling. rsc.org The silver acetylide intermediate can then undergo further transformations. rsc.org
In another approach, iron(III) bromide (FeBr₃) has been shown to catalyze the coupling of tertiary propargylic alcohols with α-oxo-ketene-dithioacetals, proceeding through a propargylic cation intermediate. rsc.org For the functionalization of the alkyne, noble metal-free catalysts are gaining attention. A copper-cerium metal-organic framework (MOF) has been developed for the three-component reaction of propargyl alcohols, CO₂, and secondary amines to produce β-oxopropylcarbamates under mild conditions. chinesechemsoc.org Furthermore, cobalt(III) Schiff base complexes have been used to catalyze the carboxylative cyclization of propargyl alcohols with CO₂ to form α-alkylidene cyclic carbonates, representing a green synthetic protocol. bohrium.com The adoption of flow chemistry for established reactions like the Sonogashira coupling also represents a significant process innovation, allowing for better control, safety, and scalability. rsc.org
Catalytic Hydration of Propargylic Alcohols to α-Hydroxy Ketones
The direct hydration of propargylic alcohols to α-hydroxy ketones is a 100% atom-economical reaction. srce.hr However, this transformation is often plagued by side reactions like the Meyer-Schuster and Rupe rearrangements, especially under acidic conditions. researchgate.net To overcome these challenges, various transition metal-based catalysts have been investigated.
A significant breakthrough has been the use of CO2 as a promoter in conjunction with metal catalysts. For instance, a highly efficient method for the hydration of propargylic alcohols to tertiary α-hydroxy ketones has been developed using silver acetate as a catalyst under a carbon dioxide atmosphere. researchgate.net This reaction is proposed to proceed through a tandem process involving the incorporation of CO2 into the propargylic alcohol followed by hydrolysis. researchgate.net
The choice of catalyst and reaction conditions plays a crucial role in the efficiency and selectivity of the hydration reaction. A variety of metal catalysts, including those based on gold, silver, and ruthenium, have been explored for the hydration of alkynes. researchgate.net However, many of these are less effective for propargylic alcohols. researchcommons.org Silver-based catalysts, in particular, have shown promise in promoting the desired hydration while minimizing rearrangements. researchcommons.org
Table 1: Catalytic Systems for the Hydration of Propargylic Alcohols
| Propargylic Alcohol Substrate | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Methyl-4-(pyridin-2-yl)but-3-yn-2-ol | AgOAc / DBU | MeCN/H₂O | 90 | 91 | researchcommons.org |
| 2-Methyl-3-butyn-2-ol | AgOAc / [Emim][OAc] | - | 80 | High | mdpi.com |
| Various propargylic alcohols | [Bu₄P][Im] / CO₂ | - | Ambient | Good to Excellent | mountainscholar.org |
| Various propargyl alcohols | CuCl / Biomass-based Ionic Liquids | - | Ambient | - | srce.hr |
Utilization of Sustainable and Green Chemistry Principles in Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of α-hydroxy ketones from propargylic alcohols. A key focus is the replacement of hazardous reagents and solvents with more environmentally friendly alternatives.
One notable advancement is the use of carbon dioxide as a benign and renewable C1 source to promote the hydration reaction. researchgate.netmdpi.com This approach not only avoids the use of strong acids but also contributes to the utilization of a greenhouse gas.
The development of recyclable catalytic systems is another cornerstone of green synthesis in this area. A system comprising silver acetate and an ionic liquid, 1-ethyl-3-methylimidazolium (B1214524) acetate ([Emim][OAc]), has been shown to be highly efficient for the CO2-promoted hydration of propargylic alcohols. mdpi.com This system can be reused at least five times without a significant loss of activity, demonstrating its excellent recyclability and sustainability. mdpi.com Furthermore, the use of biomass-derived ionic liquids in conjunction with a copper(I) chloride catalyst represents a promising step towards a more sustainable process. srce.hr These systems can operate under mild conditions, often at atmospheric pressure and without the need for volatile organic solvents. srce.hr
Metal-free catalytic systems have also emerged as a greener alternative. A CO2-reactive ionic liquid, [Bu4P][Im], was found to effectively catalyze the hydration of propargylic alcohols in the presence of atmospheric CO2, affording α-hydroxy ketones in good to excellent yields. mountainscholar.org In this system, CO2 acts as a cocatalyst, and the ionic liquid can be easily recovered and reused. mountainscholar.org
Table 2: Green Chemistry Metrics for Catalytic Hydration Systems
| Catalytic System | Key Green Features | Reference |
|---|---|---|
| AgOAc / [Emim][OAc] / CO₂ | Recyclable catalyst, CO₂ utilization, low silver loading | mdpi.comrsc.org |
| [Bu₄P][Im] / CO₂ | Metal-free, recyclable catalyst, atmospheric CO₂ | mountainscholar.org |
| CuCl / Biomass-based Ionic Liquids / CO₂ | Use of renewable resources, solvent-free, operates at 1 bar CO₂ | srce.hr |
Strategies for Derivatization and Functionalization
The versatile structure of this compound, featuring a terminal alkyne, a tertiary alcohol, and a pyridine ring, offers multiple sites for derivatization and functionalization. These modifications are crucial for tuning the molecule's properties for various applications.
A primary strategy for functionalizing the alkyne terminus is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the terminal alkyne of this compound and various aryl or vinyl halides. researchgate.net For example, it has been successfully coupled with 3-bromopyridine and other haloarenes. arkat-usa.org This methodology provides a powerful tool for synthesizing a diverse library of derivatives with extended conjugation and varied electronic properties.
The hydroxyl group of this compound is another key site for functionalization. It can undergo esterification or etherification to introduce a wide range of functional groups. Enzymatic kinetic resolution of the acetate esters of 2-(pyridin-x-yl)but-3-yn-2-ols has been employed to obtain enantiomerically pure tertiary alcohols, which are valuable for the pharmaceutical industry. researchgate.net
Furthermore, the pyridine ring itself can be a site for functionalization, although this is often more challenging. The nitrogen atom can be quaternized, or the ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and the directing effects of the other substituents. The presence of the pyridyl nitrogen also allows for coordination to metal centers, which can influence the reactivity of the molecule in subsequent transformations. For instance, the hydroxy group has been shown to direct the regioselectivity of palladium-catalyzed hydrocarboxylation of the alkyne. rsc.org
Chemical Reactivity and Mechanistic Investigations of 2 Pyridin 3 Yl but 3 Yn 2 Ol
Elucidation of Reaction Pathways and Intermediate Formation
The reactivity of 2-(pyridin-3-yl)but-3-yn-2-ol is dominated by the chemistry of its alkyne and tertiary alcohol functional groups. Key reaction pathways include catalytic hydration, cycloisomerization, and propargylic substitution, often proceeding through distinct metal-based intermediates.
Catalytic Hydration: One of the most significant reactions for isomers of this compound is the catalytic hydration of the alkyne moiety to form α-hydroxy ketones. For instance, the 2-pyridyl isomer, 2-methyl-4-(pyridin-2-yl)but-3-yn-2-ol, undergoes efficient hydration when catalyzed by silver acetate (B1210297) in the presence of carbon dioxide and an organic base. rsc.org This transformation is believed to proceed via the formation of a silver acetylide intermediate, which is activated by CO2, leading to a vinylsilver species that upon hydrolysis yields the final ketone product. rsc.org
Cyclization and Isomerization Reactions: Propargylic alcohols are valuable precursors for the synthesis of heterocyclic compounds through cyclization pathways. Gold and silver catalysts are particularly effective in promoting such reactions. whiterose.ac.ukbeilstein-journals.org Depending on the substrate and reaction conditions, these cyclizations can proceed through different pathways, such as 5-exo-dig or 6-endo-dig routes, to yield substituted furans or pyrans, respectively. beilstein-journals.org The formation of a σ-allenylgold intermediate has been proposed in the gold-catalyzed cyclo-isomerization of related but-2-yn-1-ols into dihydrofurans. acs.org Similarly, cyclization of pyridine-ynone systems using silver catalysts is thought to involve a vinyl silver intermediate. whiterose.ac.uk
Propargylic Substitution and Allenylidene Intermediates: The tertiary alcohol group can be substituted in reactions catalyzed by transition metals like ruthenium. In a dual catalytic system involving a photoredox catalyst and a chiral diruthenium complex, propargylic alcohols react with alkyl radicals to form highly substituted alkynes. nih.gov A key step in this pathway is the dehydration of the alcohol to form a ruthenium-allenylidene complex. This reactive intermediate is then attacked by the nucleophilic alkyl radical to forge the new carbon-carbon bond. nih.gov The use of a Lewis acid, such as BF₃·Et₂O, can facilitate the formation of this allenylidene intermediate from the tertiary alcohol. nih.gov
Regio- and Stereochemical Control in Transformations
Controlling the regiochemistry and stereochemistry of reactions involving this compound is crucial for its application in targeted synthesis. Significant progress has been made in directing the outcomes of its transformations through catalyst and reagent selection.
Regioselectivity in Hydrosilylation: The platinum-catalyzed hydrosilylation of propargylic alcohols offers a pathway to vinylsilanes. rsc.org For terminal alkynes such as this compound, the addition of the silane (B1218182) is typically highly regioselective. In related internal propargylic alcohols, the regioselectivity is governed by steric factors, with the silicon atom preferentially adding to the less sterically hindered carbon of the alkyne. The use of bulky phosphine (B1218219) ligands, such as XPhos, on the platinum catalyst is instrumental in achieving this control. rsc.org
Enantioselective Catalysis: High levels of stereocontrol have been achieved in propargylic substitution reactions. The use of a chiral thiolate-bridged diruthenium complex as a catalyst for the reaction between propargylic alcohols and alkyl radicals resulted in excellent enantioselectivity, with enantiomeric excesses (ee) often exceeding 90%. nih.gov The chiral environment provided by the catalyst dictates the facial selectivity of the nucleophilic attack on the allenylidene intermediate.
Kinetic Resolution: Biocatalysis provides an alternative and powerful method for obtaining enantiomerically pure forms of this compound. The enzymatic kinetic resolution of racemic 2-(pyridin-x-yl)but-3-yn-2-ols has been successfully demonstrated using various lipases and esterases. researchgate.net These enzymes selectively catalyze the acylation of one enantiomer, allowing for the separation of a highly enantioenriched ester and the remaining unreacted alcohol. Excellent enantioselectivities have been achieved for the 2-, 3-, and 4-pyridyl isomers. researchgate.net
Table 1: Enzymatic Kinetic Resolution of Acetates of 2-(pyridin-x-yl)but-3-yn-2-ols This interactive table summarizes the results from enzymatic kinetic resolution studies, showcasing the effectiveness of different biocatalysts in achieving high enantioselectivity.
| Substrate Isomer | Enzyme | Conversion (%) | Product | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| 2-(pyridin-2'-yl)but-3-yn-2-ol acetate | Mutant EstBP7-AGA (Mut 5) | >30 (at 25 °C) | (S)-alcohol | >99 | researchgate.net |
| 2-(pyridin-4'-yl)but-3-yn-2-ol acetate | Mutant EstBP7-AGA (Mut 5) | Data not specified | (S)-alcohol | >99 | researchgate.net |
| 2-(pyridin-x-yl)but-3-yn-2-ols (general) | Recombinant carboxyl esterases | Data not specified | Optically active esters | 88–99 | researchgate.net |
Detailed Mechanistic Studies of Catalytic Reactions
A thorough understanding of reaction mechanisms is essential for optimizing existing synthetic methods and developing new ones. The catalytic reactions of this compound and its isomers have been the subject of detailed mechanistic investigations.
Mechanism of Silver-Catalyzed, CO₂-Promoted Hydration: The hydration of the 2-pyridyl isomer has been studied in detail, and a plausible mechanism has been proposed. rsc.org The reaction is initiated by the deprotonation of the terminal alkyne by a base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), followed by the formation of a silver acetylide intermediate with the AgOAc catalyst. A key finding is the crucial role of CO₂, which is believed to insert into the silver-acetylide bond. This is followed by intramolecular cyclization and subsequent hydrolysis, which liberates the α-hydroxy ketone product and regenerates the active catalytic species. The reaction fails to proceed in the absence of CO₂, the silver catalyst, or the base, confirming their essential roles. rsc.org
Table 2: Optimization of Silver-Catalyzed Hydration of 2-methyl-4-(pyridin-2-yl)but-3-yn-2-ol This interactive table presents data from the optimization of reaction conditions for the hydration reaction, highlighting the impact of catalyst, base, and solvent on product yield.
| Entry | Catalyst (10 mol%) | Base (0.5 equiv) | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | AgOAc | DBU | MeCN/H₂O (10:3) | 91 | rsc.org |
| 2 | AgCl | DBU | MeCN/H₂O (10:3) | 18 | rsc.org |
| 3 | AgNO₃ | DBU | MeCN/H₂O (10:3) | 8 | rsc.org |
| 4 | AgOAc | DIEA | MeCN/H₂O (10:3) | 9 | rsc.org |
| 5 | AgOAc | Et₃N | MeCN/H₂O (10:3) | 49 | rsc.org |
| 6 | AgOAc | DBU | 1,4-Dioxane/H₂O (10:3) | 30 | rsc.org |
| 7 | - (None) | DBU | MeCN/H₂O (10:3) | No Reaction | rsc.org |
| 8 | AgOAc | - (None) | MeCN/H₂O (10:3) | No Reaction | rsc.org |
Mechanism of Sonogashira Coupling: While the Sonogashira coupling is used to synthesize this compound from 3-halopyridines and 2-methyl-3-butyn-2-ol, its catalytic cycle is a cornerstone of cross-coupling chemistry. researchgate.net The widely accepted mechanism involves a palladium(0) catalyst. The cycle begins with the oxidative addition of the 3-halopyridine to the Pd(0) complex to form a Pd(II) intermediate. Simultaneously, a copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide. Transmetalation occurs where the acetylide group is transferred from copper to the palladium(II) complex. The final step is reductive elimination, which forms the C(sp²)-C(sp) bond of the product and regenerates the active Pd(0) catalyst.
Sophisticated Structural Elucidation and Spectroscopic Characterization
Single-Crystal X-ray Diffraction Analysis of 2-(pyridin-3-yl)but-3-yn-2-ol
Single-crystal X-ray diffraction analysis has provided an unambiguous determination of the solid-state structure of this compound. researchgate.net
The compound crystallizes in the monoclinic P21/c space group. researchgate.net The crystal structure analysis reveals that in the solid state, molecules of this compound are organized in a specific three-dimensional lattice. The fundamental parameters of the crystal lattice are detailed in the table below.
| Crystal Parameter | Value researchgate.net |
| Formula | C₁₀H₁₁NO |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 5.901(2) |
| b (Å) | 13.380(4) |
| c (Å) | 11.537(3) |
| β (°) | 95.760(5) |
| Volume (ų) | 906.3 |
| Z | 4 |
The stability of the crystal packing is attributed to various intermolecular forces. The crystal structure is stabilized by C-H···O interactions. researchgate.net Furthermore, the analysis indicates that pairs of molecules are connected in a head-to-tail fashion through two intermolecular hydrogen bonds, forming cyclic dimers. researchgate.net These dimers are situated around a center of inversion. researchgate.net The publication describes these as N–H···O hydrogen bonds; however, given that the molecule possesses an alcohol (O-H) group and a pyridine (B92270) nitrogen atom, it is more likely that these are O–H···N hydrogen bonds. researchgate.net
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, ¹H NMR data has been reported. doi.org
The reported ¹H NMR spectrum in CDCl₃ shows the following chemical shifts (δ) in ppm: 8.74 (s, 1H), 8.48 (s, 1H), 7.69 (d, J = 7.8 Hz, 1H), 7.24 (d, J = 4.0 Hz, 1H), 4.76 (s, 1H), 1.61 (s, 6H). doi.org
Detailed stereochemical assignments and in-depth conformational analysis of this compound using advanced NMR techniques have not been extensively reported in the available scientific literature.
Scientific literature does not currently contain detailed investigations into the tautomeric equilibria or dynamic processes of this compound.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 2-(pyridin-3-yl)but-3-yn-2-ol. Methods such as DFT with the B3LYP functional and a 6-31G* basis set are commonly employed for geometry optimization and the calculation of electronic properties. mdpi.commdpi.com
These calculations provide access to key molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals, E(HOMO) and E(LUMO), and the resulting HOMO-LUMO energy gap are fundamental descriptors of chemical reactivity and kinetic stability. mdpi.com A smaller energy gap suggests higher polarizability and greater chemical reactivity. mdpi.com From these frontier orbital energies, various reactivity descriptors can be calculated to predict the behavior of the molecule in chemical reactions. mdpi.compsu.edu
Table 1: Representative Calculated Quantum Chemical Parameters
| Parameter | Symbol | Formula | Description |
|---|---|---|---|
| HOMO Energy | E(HOMO) | - | Energy of the highest occupied molecular orbital, related to electron-donating ability. |
| LUMO Energy | E(LUMO) | - | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |
| Energy Gap | ΔE | E(LUMO) - E(HOMO) | Indicates chemical reactivity and kinetic stability. |
| Hardness | η | (E(LUMO) - E(HOMO)) / 2 | Measures resistance to change in electron distribution. researchgate.net |
| Softness | S | 1 / η | Reciprocal of hardness, indicates high polarizability. mdpi.com |
| Electronegativity | χ | -(E(HOMO) + E(LUMO)) / 2 | Measures the power of an atom or group to attract electrons. mdpi.com |
DFT calculations for related pyridylpyrazole and hydrazone compounds show that such analyses can effectively identify the most reactive sites within a molecule, guiding the prediction of its chemical behavior. mdpi.commdpi.com
Molecular Dynamics Simulations for Conformational Landscape Analysis
Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of flexible molecules like this compound. nih.gov By simulating the atomic motions over time, MD can reveal the preferred three-dimensional arrangements (conformers) of the molecule and the energy barriers between them. researchgate.net
For this compound, the key conformational flexibility lies in the rotation around the single bond connecting the pyridine (B92270) ring and the butynol (B8639501) moiety. MD simulations, often performed using force fields like AMBER, can map the potential energy surface associated with this rotation. nih.gov This analysis helps in understanding which conformations are most stable and likely to be present under different conditions. Such studies on related rigid nicotinic analogs have demonstrated the importance of identifying low-energy conformers to understand biological activity. researchgate.net
Prediction and Analysis of Intermolecular Interactions and Supramolecular Aggregates (e.g., Hirshfeld Surface Analysis)
The way molecules of this compound pack in a solid state is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a valuable method for visualizing and quantifying these interactions within a crystal lattice. nih.govresearchgate.net This technique maps properties onto a surface defined by the region where a molecule's electron density contributes more than that of its neighbors.
A crystal structure determination of this compound revealed that molecules form dimeric structures via intermolecular hydrogen bonds between the nitrogen of the pyridine ring and the hydroxyl group (O-H···N). researchgate.net Hirshfeld analysis of structurally similar compounds, such as 2-methyl-4-(4-nitrophenyl)but-3-yn-2-ol, allows for a detailed breakdown of the different types of atomic contacts that stabilize the crystal structure. researchgate.net For this compound, the primary interactions would be O···H/H···O and N···H/H···N contacts, with significant contributions also expected from H···H, C···H/H···C, and π-π stacking interactions involving the pyridine rings. nih.govresearchgate.netmdpi.com The Hirshfeld surface can be color-mapped with properties like dnorm, where red spots highlight short, significant intermolecular contacts like hydrogen bonds. researchgate.netnih.gov
Table 2: Representative Contributions of Intermolecular Contacts to the Hirshfeld Surface for Analogous Compounds
| Contact Type | Contribution (%) | Description |
|---|---|---|
| O···H/H···O | ~20-30% | Represents hydrogen bonding involving the hydroxyl group. nih.govmdpi.com |
| N···H/H···N | ~10-20% | Represents hydrogen bonding involving the pyridine nitrogen. nih.govmdpi.com |
| H···H | ~15-25% | van der Waals interactions between hydrogen atoms. nih.gov |
| C···H/H···C | ~10-15% | van der Waals interactions involving carbon and hydrogen. nih.gov |
Computational Approaches for Reaction Mechanism Prediction and Validation
Computational chemistry offers profound insights into the mechanisms of chemical reactions. For this compound, DFT calculations can be used to model the entire reaction coordinate for processes such as hydration, oxidation, or coupling reactions. acs.org This involves locating the structures of transition states and intermediates, and calculating their corresponding energies.
By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be predicted. For instance, a DFT study on a related quinolinium derivative successfully predicted a specific transoid conformation in a reaction intermediate, which was governed by strong intramolecular hydrogen bonding. researchgate.net Similarly, semi-empirical methods like AM1 have been used to study the dissociation profiles of pyridinium (B92312) ions, demonstrating that certain carbenium ions may not be stable intermediates. acs.org These computational approaches can validate or challenge proposed mechanisms, providing a detailed, energetic picture of the chemical transformation.
In Silico Screening and Docking Studies for Biological Target Identification
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This in silico method is crucial for identifying potential biological targets for a molecule like this compound and for understanding the structural basis of its activity. mdpi.com
The process involves docking the 3D structure of the compound into the binding site of a protein of interest. Docking algorithms then calculate the binding affinity or score, which estimates the strength of the protein-ligand interaction. nih.govresearchgate.net Studies on similar pyridine-containing scaffolds have identified inhibitors for various enzymes, including monoamine oxidase (MAO), p38 mitogen-activated protein kinase (MAPK), and cysteinyl leukotriene receptors (CysLT2). mdpi.comresearchgate.netpensoft.net Docking studies of a related compound against MAO-B revealed key interactions, such as hydrophobic interactions within the binding pocket, that are crucial for its inhibitory activity. mdpi.com For this compound, docking could reveal important hydrogen bonds between its hydroxyl group or pyridine nitrogen and key residues in a protein's active site, as well as π-π stacking interactions involving the pyridine ring.
Table 3: Illustrative Data from a Hypothetical Molecular Docking Study
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Monoamine Oxidase B (MAO-B) | -8.5 | Tyr398, Tyr435 | π-π stacking with pyridine ring |
| Ile199, Leu171 | Hydrophobic interactions | ||
| p38 MAPK | -7.9 | Met109 | Hydrogen bond with hydroxyl group |
| Lys53, Asp168 | Hydrogen bond with pyridine nitrogen |
Applications in Medicinal Chemistry and Pharmaceutical Sciences
Role as a Privileged Building Block in Pharmaceutical Intermediates
Pharmaceutical intermediates are crucial chemical compounds that form the building blocks for active pharmaceutical ingredients (APIs). pyglifesciences.com The structural features of 2-(pyridin-3-yl)but-3-yn-2-ol, namely the nucleophilic pyridine (B92270) nitrogen and the reactive terminal alkyne and tertiary alcohol groups, make it a versatile precursor in the synthesis of more complex pharmaceutical agents. Pyridine derivatives, in general, are widely used as precursors and intermediates in the production of agrochemicals and pharmaceuticals. nih.govaurorium.com The alkyne group, in particular, can participate in various coupling reactions, such as the Sonogashira reaction, allowing for the facile introduction of diverse substituents and the construction of larger molecular frameworks. acs.org This adaptability is essential for creating libraries of compounds for screening and optimizing therapeutic activity.
Investigation of Biological Activities
The pyridine nucleus is associated with a broad spectrum of biological activities, and its incorporation into various molecular structures has been a key strategy in drug discovery. nih.govnih.gov Derivatives of pyridine have been investigated for numerous therapeutic applications, leveraging the unique electronic properties of the pyridine ring to interact with biological targets. researchgate.net
Kinase Inhibition Potential
Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors are a major focus of drug development. The pyridine scaffold is a common feature in many kinase inhibitors. For instance, a series of 4H-1,2,6-thiadiazin-4-ones containing a pyridine moiety demonstrated potent activity against bladder and prostate cancer cell lines. mdpi.com A structure-activity relationship (SAR) study of isothiazolo[4,3-b]pyridines revealed that modifications to the pyridine ring significantly impacted the inhibition of the lipid kinase PIKfyve. mdpi.com Specifically, the position of substituents on the 3-pyridinyl ring was found to be crucial for inhibitory potency. mdpi.com The development of 2,4,6-trisubstituted 1,3,5-triazines as phosphatidylinositol 3-kinase (PI3K) inhibitors also highlights the importance of the pyridine structure in achieving potent inhibition. researchgate.net
Antiviral Activity Evaluation
Pyridine derivatives have shown promise as antiviral agents against a range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and respiratory syncytial virus (RSV). nih.gov The antiviral mechanisms of these compounds are diverse, involving the inhibition of viral enzymes such as reverse transcriptase and polymerase, as well as interference with viral replication cycles. nih.gov A study on 2-benzoxyl-phenylpyridine derivatives demonstrated significant antiviral activity against Coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7), primarily by targeting the early stages of viral replication. mdpi.com Furthermore, research into inhibitors of the influenza virus polymerase PA–PB1 interaction has identified pyridine and pyrimidine (B1678525) cores as privileged scaffolds for developing new anti-influenza agents. mdpi.com
Exploration of Broad-Spectrum Therapeutic Properties (e.g., Anti-inflammatory, Anticancer via structural analogy)
The versatility of the pyridine scaffold extends to a wide range of therapeutic areas. Pyridine-containing compounds have been investigated for their anti-inflammatory and anticancer properties. nih.govresearchgate.net
Anti-inflammatory Activity: Pyrimidine-containing compounds, which are structurally related to pyridines, are known to exhibit anti-inflammatory effects by inhibiting key inflammatory mediators like prostaglandin (B15479496) E2 and tumor necrosis factor-α (TNF-α). nih.gov Similarly, certain pyridine derivatives have shown significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, a common assay for anti-inflammatory activity. researchgate.net The evaluation of pyrazole (B372694) derivatives, which can be synthesized from pyridine-containing precursors, has also revealed potent anti-inflammatory effects. mdpi.commdpi.com
Anticancer Activity: The antiproliferative effects of pyridine derivatives have been demonstrated across various cancer cell lines. nih.gov SAR studies have shown that the anticancer activity of these compounds can be modulated by the number and position of substituents on the pyridine ring. nih.gov For example, a study of rearranged abietane (B96969) diterpenes, including compounds with pyridine-like structures, showed significant cytotoxicity against colon cancer, hepatocellular carcinoma, and melanoma cell lines. nih.gov
Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For pyridine derivatives, SAR studies have been crucial in optimizing their therapeutic potential. For example, in the development of inhibitors for influenza virus neuraminidase, SAR analysis of derivatives revealed that specific functional groups on the aromatic ring were important for inhibitory activity. researchgate.net Similarly, SAR studies of benzothiazole (B30560) derivatives as potential probes for tau protein in Alzheimer's disease showed that replacing a butadiene bridge with other linkers significantly affected their ability to bind to neurofibrillary tangles. rsc.org In the context of kinase inhibitors, modifications to the pyridine ring, such as the introduction of different substituents, have been shown to dramatically alter potency and selectivity. mdpi.commdpi.com
Ligand Design and Target Interaction Analysis (e.g., for nAChR, p38 MAPK)
The rational design of ligands for specific biological targets is a cornerstone of modern drug discovery. The pyridine ring is a key component in ligands designed for various receptors and enzymes.
Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): Nicotinic acetylcholine receptors are ligand-gated ion channels involved in a wide range of physiological processes. nih.govmdpi.com Derivatives of 2-(pyridin-3-yl)-1-azabicyclo[2.2.2]octane and related structures have been synthesized as potent and selective ligands for nAChR subtypes, particularly α4β2 and α7. nih.govfigshare.com These compounds have shown high affinity for these receptors, with Ki values in the nanomolar range. nih.govfigshare.com The design of these ligands often involves creating constrained versions of naturally occurring nAChR ligands like anabasine. nih.govfigshare.com
p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK is a critical target in inflammatory diseases and has been implicated in the pathology of Alzheimer's disease. nih.gov Pyridine-containing compounds have been developed as potent and selective inhibitors of p38 MAPK. nih.govscbt.com The binding of these inhibitors often involves a key hydrogen bonding interaction between the pyridine nitrogen and the hinge region of the kinase. nih.gov Molecular modeling and X-ray crystallography have been instrumental in understanding the binding modes of these inhibitors and guiding the design of more potent compounds. nih.govmdpi.com
Catalytic and Materials Science Applications of 2 Pyridin 3 Yl but 3 Yn 2 Ol Derivatives
Utilization as Ligands in Organometallic Catalysis
The molecular architecture of 2-(pyridin-3-yl)but-3-yn-2-ol derivatives makes them promising candidates for use as ligands in organometallic catalysis. The pyridine (B92270) nitrogen atom provides a strong coordination site for a wide range of transition metals. wikipedia.orgjscimedcentral.comresearchgate.net The hydroxyl group can also participate in coordination, either in its neutral form or as an alkoxide, leading to the formation of stable chelate complexes. Furthermore, the alkyne functional group can interact with metal centers, potentially leading to the formation of various organometallic species. wikipedia.org
The combination of a soft pyridine donor and a hard alcohol/alkoxide donor allows these ligands to stabilize transition metals in various oxidation states. This versatility is crucial for the design of catalysts for a wide array of chemical transformations. Research on related pyridinyl alcohol ligands has demonstrated their effectiveness in supporting various catalytic reactions. nih.gov For instance, transition metal complexes of α-pyridinyl alcohols have been successfully employed in homogeneous catalysis. nih.gov The electronic and steric properties of the ligand can be readily tuned by introducing substituents on the pyridine ring or by modifying the groups attached to the tertiary alcohol, allowing for the fine-tuning of the catalytic activity and selectivity of the corresponding metal complexes.
| Coordination Mode | Description | Potential Catalytic Relevance |
|---|---|---|
| N-Monodentate | Coordination through the pyridine nitrogen only. | Basic ligand for stabilizing metal centers. |
| N,O-Bidentate (Chelate) | Coordination through both the pyridine nitrogen and the hydroxyl oxygen (as an alkoxide). | Formation of stable metallacycles, enhancing catalyst stability. |
| η²-Alkyne | Coordination of the metal to the carbon-carbon triple bond. | Activation of the alkyne for subsequent reactions. |
| Bridging Ligand | The ligand bridges two or more metal centers. | Formation of polynuclear catalysts with cooperative effects. |
Role in Specific Catalytic Transformations (e.g., Dechlorination)
While specific studies on the use of this compound derivatives in catalytic dechlorination are not extensively documented, the structural motifs present in these molecules suggest their potential applicability in this area. Catalytic hydrodechlorination, a crucial process for the remediation of organochlorine pollutants, often employs palladium-based catalysts. nih.govmdpi.commdpi.comsemanticscholar.org The efficiency of these catalysts can be significantly enhanced by the use of appropriate ligands.
Nitrogen-containing ligands, including those with pyridine moieties, have been shown to be effective in palladium-catalyzed cross-coupling and dechlorination reactions. rsc.org These ligands can stabilize the palladium nanoparticles, preventing their aggregation and enhancing their catalytic activity and recyclability. mdpi.com The presence of both a nitrogen donor from the pyridine ring and an oxygen donor from the hydroxyl group in this compound could lead to the formation of stable palladium complexes with enhanced catalytic performance in dechlorination reactions. The alkyne group might also play a role in modulating the electronic properties of the catalyst or in anchoring the complex to a solid support for heterogeneous catalysis.
| Catalyst System | Key Findings | Potential Relevance to this compound Derivatives |
|---|---|---|
| Palladium/Iron | Effective for the dechlorination of chlorophenols in water. nih.gov | Derivatives could act as ligands to enhance the efficiency of Pd/Fe systems. |
| Palladium on Alumina and Graphene | Demonstrated rapid hydrodechlorination of 4-chlorophenol. mdpi.com | The ligand could be immobilized on such supports to create more robust catalysts. |
| Palladium with Nitrogen-Containing Ligands | Water-soluble palladium complexes with bidentate nitrogen ligands show high efficiency in Suzuki-Miyaura reactions, a related cross-coupling process. rsc.org | The N,O-chelation from the pyridinyl alkynol could offer similar benefits in dechlorination. |
Exploration of Optoelectronic Properties in Related Structures
The combination of a pyridine ring and an alkyne moiety in this compound derivatives suggests that these compounds and their metal complexes could exhibit interesting optoelectronic properties. Pyridine-containing chromophores are known to be components of various luminescent materials. The extended π-conjugation that can be achieved in structures incorporating both pyridine and alkyne units is often associated with fluorescence and phosphorescence.
In particular, zinc(II) complexes with nitrogen-containing ligands have been extensively studied for their luminescent properties. mdpi.comnih.govrsc.orgresearchgate.netmdpi.com The coordination of a ligand like this compound to a zinc(II) center could lead to the formation of complexes with tunable emission properties. The rigidity of the resulting chelate structure can reduce non-radiative decay pathways, leading to enhanced luminescence quantum yields. The electronic nature of substituents on the pyridine ring and the alkyne can be varied to tune the emission color from the blue to the red region of the spectrum. These properties make such complexes potential candidates for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.
| Ligand Type | Observed Optoelectronic Properties | Potential Implication for this compound Complexes |
|---|---|---|
| Pyridyltriazoles | Solid-state blue emission with excitation-dependent color change. rsc.org | Complexes of pyridinyl alkynols may also exhibit solid-state luminescence. |
| Substituted Terpyridines | Red-shifted emission spectra with electron-donating groups. nih.gov | Substituents on the pyridine ring of the target compound could tune emission wavelengths. |
| Fluorosubstituted N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfamides | Introduction of fluorine atoms enhances luminescence quantum yields. mdpi.com | Halogenation of the pyridine ring could be a strategy to improve the luminescent properties of its derivatives. |
Future Directions and Emerging Research Avenues for 2 Pyridin 3 Yl but 3 Yn 2 Ol
The tertiary propargyl alcohol, 2-(pyridin-3-yl)but-3-yn-2-ol, represents a versatile molecular scaffold combining the functionalities of a pyridine (B92270) ring, a hydroxyl group, and a terminal alkyne. While its fundamental synthesis and structure have been established, its potential in advanced applications remains largely untapped. The future exploration of this compound is poised to advance across several key scientific domains, from stereoselective synthesis to pharmacology and materials science. This article outlines the prospective research avenues that could unlock the full potential of this promising chemical entity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(pyridin-3-yl)but-3-yn-2-ol, and how can reaction conditions be optimized for higher yields?
- Methodology :
- Sonogashira Coupling : A palladium-catalyzed cross-coupling between 3-bromopyridine and but-3-yn-2-ol derivatives under inert atmosphere (e.g., N₂ or Ar). Use Pd(PPh₃)₄/CuI as catalysts and triethylamine as a base in THF at 60–80°C .
- Alkyne Functionalization : Direct alkynylation of pyridine-3-carbaldehyde via nucleophilic addition using lithium acetylides, followed by reduction (e.g., NaBH₄) to yield the tertiary alcohol moiety.
- Optimization : Monitor reaction progress via TLC or GC-MS. Adjust solvent polarity (e.g., DMF vs. THF) and catalyst loading to minimize byproducts like homocoupled alkynes.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR to confirm alkyne (δ ~70–90 ppm for sp-hybridized carbons) and pyridine ring protons (δ ~7.5–8.5 ppm).
- X-ray Diffraction : Single-crystal X-ray analysis (e.g., using SHELX programs ) resolves bond lengths and angles, particularly the C≡C bond (~1.20 Å) and pyridine ring planarity .
- IR Spectroscopy : Alkyne C≡C stretch (~2100 cm⁻¹) and hydroxyl O-H stretch (~3300 cm⁻¹).
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodology :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis/purification.
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent alkyne oxidation .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste per OSHA guidelines .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its reactivity in transition-metal-catalyzed reactions?
- Methodology :
- DFT Calculations : Analyze HOMO/LUMO energies (e.g., Gaussian 16) to predict regioselectivity in cycloadditions or cross-couplings. The pyridine nitrogen acts as a π-acceptor, stabilizing metal intermediates .
- Experimental Validation : Compare catalytic efficiency of Pd vs. Cu in Sonogashira reactions. Monitor byproduct formation (e.g., homocoupling) via HPLC.
Q. Can computational methods (e.g., MD simulations) predict the compound’s solubility and aggregation behavior in aqueous/organic matrices?
- Methodology :
- Molecular Dynamics (MD) : Simulate solvation free energy in water/ethanol mixtures using GROMACS. The hydroxyl and alkyne groups drive hydrophilicity, while the pyridine ring enhances organic-phase partitioning.
- Experimental Correlation : Measure partition coefficients (log P) via shake-flask method and compare with simulation results .
Q. What role do solvent effects play in the stereochemical outcomes of this compound derivatives?
- Methodology :
- Polar Solvents (e.g., DMSO) : Stabilize transition states via hydrogen bonding, favoring syn-addition in Diels-Alder reactions.
- Nonpolar Solvents (e.g., toluene) : Promote π-π stacking between pyridine rings, leading to anti-adducts. Characterize products via NOESY NMR .
Q. How can contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?
- Methodology :
- Dose-Response Assays : Test compound purity (HPLC >98%) and stability (LC-MS) to rule out degradation artifacts.
- Target Validation : Use CRISPR knockouts or siRNA to confirm specificity for hypothesized enzymes (e.g., kinases) .
Q. What strategies are effective for incorporating this compound into metal-organic frameworks (MOFs) for catalytic applications?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
